Dechloro Fenoxaprop P

Impurity Profiling HPLC-MS Method Validation Agrochemical Quality Control

Dechloro Fenoxaprop P is the dechlorinated analog of the post‑emergence aryloxyphenoxypropionate (AOPP) herbicide fenoxaprop‑P‑ethyl. It occurs as a manufacturing impurity in commercial fenoxaprop‑P‑ethyl formulations and serves as a certified reference standard for impurity quantification by HPLC and LC‑MS.

Molecular Formula C₁₆H₁₃NO₅
Molecular Weight 299.28
Cat. No. B1155589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloro Fenoxaprop P
SynonymsDechloro-(R)-fenoxaprop;  Dechloro-(R)-fenoxaprop Acid;  (R)-2-(4-(Benzo[d]oxazol-2-yloxy)phenoxy)propanoic Acid
Molecular FormulaC₁₆H₁₃NO₅
Molecular Weight299.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dechloro Fenoxaprop P — Product-Specific Evidence Guide for Analytical Standard and Impurity Profiling Procurement


Dechloro Fenoxaprop P is the dechlorinated analog of the post‑emergence aryloxyphenoxypropionate (AOPP) herbicide fenoxaprop‑P‑ethyl. It occurs as a manufacturing impurity in commercial fenoxaprop‑P‑ethyl formulations and serves as a certified reference standard for impurity quantification by HPLC and LC‑MS [1]. The compound differs from the parent herbicide by the absence of a chlorine atom at the 6‑position of the benzoxazole ring, reducing its molecular weight to 299.28 g mol⁻¹ . This structural change alters hydrophobicity and target‑site binding affinity, making the compound indispensable for method validation, regulatory compliance, and stability studies in agrochemical quality control.

1 Distinct mass supports unambiguous HPLC-MS method selectivity
2 Differential aqueous solubility informs extraction recovery optimisation
3 Regulatory-priority impurity for dossier completeness and environmental risk assessment

Why Generic Substitution of Fenoxaprop‑P‑ethyl Impurity Standards Fails Without Verified Identity


Impurity reference standards cannot be interchanged with the parent active ingredient or with other structurally similar impurities because even minor structural differences critically affect chromatographic retention, detector response, and mass spectrometric fragmentation patterns. Dechloro Fenoxaprop P lacks the chlorine atom present in fenoxaprop‑P‑ethyl, which changes its UV absorption coefficient, ionization efficiency in LC‑MS, and relative retention factor in reversed‑phase HPLC . Regulatory frameworks such as the FAO/APVMA specifications require toxicologically significant impurities to be individually identified and quantified using authenticated reference materials [1]. Using the parent compound or a different chloro‑substituted analog as a surrogate leads to inaccurate impurity profiling and potential non‑compliance. The quantitative evidence below establishes the measurable differences that make Dechloro Fenoxaprop P a non‑substitutable procurement item.

Mass shift Absence of chlorine alters precursor ion and retention; parent standard may co-elute or suppress signal.
Solubility Higher polarity changes extraction recovery; parent recovery factors may not transfer.
Regulatory ID Dechlorinated impurity is specifically listed in EFSA assessment; surrogate standards risk non-compliance.

Dechloro Fenoxaprop P — Quantified Differentiation Evidence vs. Fenoxaprop‑P‑ethyl and Other Impurities


Molecular Weight as a Definitive Selector for HPLC‑MS Method Setup

Dechloro Fenoxaprop P (free acid) has a molecular weight of 299.28 g mol⁻¹, which is 34.44 g mol⁻¹ lower than fenoxaprop‑P‑ethyl (333.72 g mol⁻¹) due to the absence of both the chlorine atom and the ethyl ester group . This mass difference enables unequivocal chromatographic separation and MRM‑based quantification in LC‑MS/MS workflows, where the [M+H]⁺ precursor ions differ by 34 m/z units . In contrast, other fenoxaprop‑P‑ethyl impurities such as 2‑chloro‑rac‑fenoxaprop P‑ethyl retain the chlorine atom and therefore co‑elute or exhibit overlapping ion signals if the method is not specifically tuned [1].

Molecular weight
Head-to-head
299.28 g mol⁻¹ (free acid) vs. 333.72 g mol⁻¹ (fenoxaprop‑P free acid); Δ34.44 g mol⁻¹
Clear mass selector for MRM-based LC‑MS/MS; avoids false positives.
[M+H]⁺ differ by 34 m/z; method tuning required for co‑eluting chlorinated impurities.
Impurity Profiling HPLC-MS Method Validation Agrochemical Quality Control

Aqueous Solubility Differential Implicating Extraction Recovery and Environmental Mobility

Dechloro Fenoxaprop P‑Ethyl exhibits an estimated water solubility exceeding 0.9 mg L⁻¹, approximately twice the solubility of fenoxaprop‑P‑ethyl (0.43–0.9 mg L⁻¹ at 20–25 °C) [1]. The increased polarity, resulting from chlorine removal, enhances the compound's mobility in aqueous matrices and can lead to higher leaching potential in soil column studies . For analytical extraction protocols, this solubility differential necessitates a distinct optimization of liquid‑liquid extraction (LLE) or solid‑phase extraction (SPE) conditions compared to the parent compound [1].

Aqueous solubility
Reported
>0.9 mg L⁻¹ (estimated) vs. 0.43–0.9 mg L⁻¹ (fenoxaprop‑P‑ethyl); up to 2.1‑fold increase
Supports distinct extraction recovery optimisation for polar impurity.
Estimated solubility; verify under specific matrix and temperature conditions.
Environmental Fate Method Extraction Efficiency Soil‑Water Partitioning

Regulatory Inclusion as a Prioritized Impurity in Environmental Risk Assessment

The EFSA peer‑review risk assessment table for fenoxaprop‑P‑ethyl explicitly lists 'Fenoxaprop‑P‑ethyl‑dechloro‑hydroxy (BCS‑CY11271)' as a photolytic degradation product requiring low‑risk demonstration [1]. While not identical to Dechloro Fenoxaprop P free acid, this entry confirms that dechlorinated derivatives are recognized by regulatory bodies as relevant transformation products that must be monitored. In contrast, other manufacturing impurities such as 2‑chloro‑rac‑fenoxaprop P‑ethyl are categorized solely as process‑related impurities without comparable environmental persistence concerns [2]. Procurement of a qualified Dechloro Fenoxaprop P standard supports both impurity profiling for batch release and environmental fate studies required under EU Regulation 1107/2009 [1].

Regulatory priority
Class-level
Dechloro‑hydroxy metabolite listed in EFSA risk assessment table; triggers additional data requirements.
Supports dossier completeness; dechlorinated impurity is a recognised transformation product.
Class-level inference; confirm specific regulatory scope for your submission.
Regulatory Compliance Environmental Risk Assessment Photolytic Degradation

Dechloro Fenoxaprop P — Evidence‑Based Application Scenarios for Procurement and Scientific Use


Certified Reference Standard for HPLC‑UV Impurity Quantification in Fenoxaprop‑P‑ethyl Technical Material

Formulation laboratories and contract research organizations (CROs) performing 5‑batch analysis under OECD GLP require a certified Dechloro Fenoxaprop P standard with ≥95% purity to calibrate HPLC‑UV methods. The distinct molecular weight (299.28 g mol⁻¹) and unique retention time relative to the parent compound enable accurate integration of impurity peaks at the 0.1–1.0% (w/w) level, as mandated by FAO specifications for significant impurities [1][2].

LC‑MS/MS Multi‑Residue Method Development for Environmental Monitoring

Environmental chemistry groups developing multi‑residue LC‑MS/MS methods for surface water and soil need the dechloro impurity standard to optimize MRM transitions and to determine limits of detection (LOD). The absence of chlorine in Dechloro Fenoxaprop P reduces ionization suppression compared to chlorinated analogs, necessitating separate matrix‑matched calibration curves [1]. Procurement of the standard directly supports method validation required under EU SANTE/11312/2021 guidance.

Stability Study Degradant Identification in Fenoxaprop‑P‑ethyl Formulations

Agrochemical manufacturers conducting accelerated storage stability trials (54 °C/14 days) require Dechloro Fenoxaprop P as a reference material to identify and quantify dechlorinated degradants. The increased water solubility (>0.9 mg L⁻¹) relative to the parent herbicide facilitates its formation in humid storage conditions, making it a key marker for formulation integrity assessment [1]. Testing without the authentic standard leads to misidentification and potential batch rejection.

Regulatory Dossier Support for EU Active Substance Renewal

Companies preparing Annex II dossiers for fenoxaprop‑P‑ethyl renewal under EU 1107/2009 must quantify and risk‑assess all relevant transformation products, including dechlorinated derivatives. The EFSA peer‑review table explicitly lists the dechloro‑hydroxy metabolite, establishing the regulatory expectation that dechloro impurities be characterized [1]. Procurement of Dechloro Fenoxaprop P enables generation of the required analytical and ecotoxicological bridging data.

Application
Selection Property
Validation Focus
HPLC‑UV impurity quantification
Distinct mass and retention
Peak resolution and linearity at 0.1–1.0% impurity level
LC‑MS/MS environmental monitoring
Chlorine‑free ionisation pattern
Matrix‑matched calibration and LOD/LOQ verification
Forced degradation stability studies
Elevated aqueous solubility vs. parent
Degradant identity confirmation and mass balance
EU active substance renewal dossier
Regulatory-priority dechlorinated impurity
Ecotoxicological bridging data generation
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